4,5-Diamino-2-methoxybenzonitrile
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Overview
Description
4,5-Diamino-2-methoxybenzonitrile is an organic compound characterized by its molecular formula C8H7NO2. It features a benzene ring substituted with two amino groups, a methoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-2-methoxybenzonitrile typically involves the nitration of 2-methoxyaniline followed by subsequent reduction and cyano group introduction. The reaction conditions require careful control of temperature and pH to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes nitration, reduction, and cyanation steps. The process is optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino-2-methoxybenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or amides.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
4,5-Diamino-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
4,5-Diamino-2-methoxybenzonitrile is similar to other benzonitrile derivatives, such as 3,4-Diaminobenzonitrile and 2-Amino-4-methylbenzonitrile. its unique combination of amino, methoxy, and nitrile groups sets it apart, providing distinct chemical properties and reactivity.
Comparison with Similar Compounds
3,4-Diaminobenzonitrile
2-Amino-4-methylbenzonitrile
2-Methoxyaniline
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Properties
CAS No. |
1196074-44-8 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4,5-diamino-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,10-11H2,1H3 |
InChI Key |
DJMJYHUUAPNGMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)N)N |
Origin of Product |
United States |
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